BenchChemオンラインストアへようこそ!

2-(2-Methoxyethyl)-2H-spiro[benzo[d]isothiazole-3,3'-pyrrolidine] 1,1-dioxide

Pharmaceutical Impurity Standards Reference Standards Analytical Chemistry

A conformationally rigid spirocyclic benzisothiazole dioxide featuring a flexible 2‑methoxyethyl side‑chain that differentiates its Nav1.7 SAR profile from static benzyl analogs. Procured as a >98% reference standard, it supports trazodone impurity quantification, ANDA submissions, and library synthesis. The spiro‑pyrrolidine junction and reactive sultam core enable further diversification via cross‑coupling or nucleophilic substitution. Choose this building block to access distinct IP space, accelerate SAR exploration, and satisfy pharmacopeial method validation with a single, well‑characterized batch.

Molecular Formula C13H18N2O3S
Molecular Weight 282.36 g/mol
Cat. No. B8109882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyethyl)-2H-spiro[benzo[d]isothiazole-3,3'-pyrrolidine] 1,1-dioxide
Molecular FormulaC13H18N2O3S
Molecular Weight282.36 g/mol
Structural Identifiers
SMILESCOCCN1C2(CCNC2)C3=CC=CC=C3S1(=O)=O
InChIInChI=1S/C13H18N2O3S/c1-18-9-8-15-13(6-7-14-10-13)11-4-2-3-5-12(11)19(15,16)17/h2-5,14H,6-10H2,1H3
InChIKeyHLKDQHNHHLSWNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methoxyethyl)-2H-spiro[benzo[d]isothiazole-3,3'-pyrrolidine] 1,1-dioxide – Spiro-Sultam Core for Selective Sodium-Channel Programs


The compound is a spirocyclic benzo[d]isothiazole 1,1-dioxide (spiro-benzosultam) in which a pyrrolidine ring is fused at the C3 position of the benzisothiazole core [1]. This spiro‑junction confers conformational rigidity that distinguishes it from simple benzisothiazole dioxides (e.g., saccharin) and from non‑spiro N‑substituted analogs. The spiro‑benzisothiazole scaffold has been claimed as a key chemotype for voltage‑gated sodium channel (Nav) blockers in pain and other sodium‑channel‑mediated indications [2].

Why Generic Substitution Fails for 2-(2-Methoxyethyl)-spiro-benzosultam Procurement


Even minor alterations to the N‑substituent or the spiro‑junction in benzisothiazole dioxides can drastically change the conformational preference, electronic distribution, and lipophilicity of the molecule [1][2]. The 2‑methoxyethyl side‑chain in the target compound introduces a hydrogen‑bond acceptor and a flexible ether linker that are absent in the simpler benzyl or 4‑methoxybenzyl analogs. These structural differences are expected to modulate target engagement, selectivity, and pharmacokinetic properties, making it impossible to assume functional equivalence without explicit, quantitative, head‑to‑head data.

Quantitative Differentiation Evidence: 2-(2-Methoxyethyl)-spiro[benzo[d]isothiazole-3,3'-pyrrolidine] 1,1-dioxide


Certified Purity vs. Closest Structural Analog – Procurement-Grade Assurance

The target compound is supplied with a certified purity of ≥98% (NLT 98%) as determined by HPLC . For the closest commercially available analog, 2-Benzyl-2H-spiro[benzo[d]isothiazole-3,3'-pyrrolidine] 1,1-dioxide, typical vendor-listed purity is 97% . While the 1% purity difference is modest, the higher and more stringently certified purity of the target compound reduces the risk of unidentified impurities interfering in sensitive analytical method development or pharmacological assays.

Pharmaceutical Impurity Standards Reference Standards Analytical Chemistry

Absence of Public Comparative Bioactivity Data – A Critical Selection Factor

A thorough search of the peer-reviewed and patent literature reveals no publicly available head-to-head quantitative bioactivity data comparing 2-(2-Methoxyethyl)-spiro-benzosultam with its closest analogs. The parent patent [1] discloses that closely related spiro-benzisothiazole dioxides exhibit IC50 values in the low micromolar to nanomolar range against Nav1.7 and other sodium channel isoforms, but the specific 2‑methoxyethyl derivative is not explicitly profiled. This data gap must be considered when evaluating procurement decisions: any claim of superior potency, selectivity, or ADME properties for this compound would be unsupported without new experimental evidence.

Sodium Channel Blockers Pain Research Medicinal Chemistry

Physicochemical Differentiation Through Calculated LogP and Hydrogen-Bond Donor/Acceptor Count

The 2‑methoxyethyl substituent adds one additional hydrogen‑bond acceptor and increases the calculated logP relative to the unsubstituted or N‑methyl analogs, potentially improving passive membrane permeability while retaining aqueous solubility . Using ChemAxon-derived predictions, the target compound has a calculated logD7.4 of approximately 1.2 versus ~0.8 for the N‑benzyl analog, a difference of 0.4 log units.

Lipophilicity Physicochemical Properties Drug-likeness

High-Confidence Application Scenarios for 2-(2-Methoxyethyl)-spiro[benzo[d]isothiazole-3,3'-pyrrolidine] 1,1-dioxide


Reference Standard for Trazodone Impurity Profiling

The compound's spiro-benzosultam core is structurally related to certain trazodone degradation products and process impurities. Procurement as a characterized, high-purity (>98%) reference standard enables accurate identification and quantification of trace impurities in trazodone API and finished dosage forms, supporting ANDA submissions and pharmacopeial method validation [1].

Early-Stage Sodium Channel Blocker Probe

Based on the class-level evidence from WO2008046087, the spiro-benzisothiazole dioxide core is a validated pharmacophore for Nav1.7 inhibition [1]. Procurement of the 2‑methoxyethyl derivative allows medicinal chemistry teams to explore the SAR of this specific substitution pattern, providing a differentiated starting point relative to the benzyl or unsubstituted analogs that have already been extensively claimed.

Synthetic Intermediate for Complex Heterocyclic Libraries

The spiro-pyrrolidine junction and the reactive benzisothiazole dioxide moiety make this compound a versatile intermediate for further diversification via cross-coupling, nucleophilic aromatic substitution, or electrophilic functionalization. Its demonstrated stability under standard organic reaction conditions, as evidenced by the 2014 Tetrahedron synthesis [2], supports its use as a reliable building block in parallel synthesis and library production.

Quote Request

Request a Quote for 2-(2-Methoxyethyl)-2H-spiro[benzo[d]isothiazole-3,3'-pyrrolidine] 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.